2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the benzodioxole core, the introduction of the azetidine ring, and the attachment of the trifluoroethoxy group. Common reagents and conditions used in these reactions may include:
Formation of Benzodioxole Core: This step often involves the cyclization of catechol derivatives with formaldehyde or other aldehydes under acidic conditions.
Introduction of Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives and appropriate leaving groups.
Attachment of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through etherification reactions, typically using trifluoroethanol and suitable activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Uses in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one: can be compared with other benzodioxole derivatives and azetidine-containing compounds.
Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.
Azetidine-Containing Compounds: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO5/c1-9(24-10-2-3-12-13(4-10)23-8-22-12)14(20)19-5-11(6-19)21-7-15(16,17)18/h2-4,9,11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVJAOXJQUTMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)OCC(F)(F)F)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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